5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile
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Overview
Description
5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring is formed through a cyclization reaction.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Addition of the Hydroxypropynyl Group: The hydroxypropynyl group is added through an alkynylation reaction, often using a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong bases like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Formation of 1H-Imidazole-4-carbonitrile, 5-(3-oxopropynyl)-(9CI).
Reduction: Formation of 1H-Imidazole-4-amine, 5-(3-hydroxy-1-propynyl)-(9CI).
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The hydroxypropynyl group can form hydrogen bonds, while the carbonitrile group can participate in nucleophilic or electrophilic interactions, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carbonitrile: Lacks the hydroxypropynyl group, making it less versatile in certain reactions.
1H-Imidazole-4-carboxaldehyde: Contains an aldehyde group instead of a nitrile, leading to different reactivity.
1H-Imidazole-4-carboxylic acid: Features a carboxylic acid group, which can participate in different types of chemical reactions.
Uniqueness
5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile is unique due to the presence of both the carbonitrile and hydroxypropynyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-(3-hydroxyprop-1-ynyl)-1H-imidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-7-6(2-1-3-11)9-5-10-7/h5,11H,3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDRNNSDTXRGMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C#CCO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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